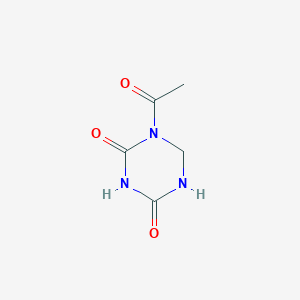
1-Acetyl-1,3,5-triazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-1,3,5-triazinane-2,4-dione, also known as acetyl triazine, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. It is a white crystalline powder that is soluble in water and organic solvents. The compound has a unique structure that makes it attractive for use in a variety of chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-1,3,5-triazinane-2,4-dione triazine is not fully understood. However, it is believed that the compound works by inhibiting the growth of microorganisms. It has been shown to be effective against a wide range of bacteria and fungi.
Efectos Bioquímicos Y Fisiológicos
Acetyl triazine has been shown to have minimal toxicity and is considered safe for use in laboratory experiments. It has been shown to have no significant effect on the biochemical and physiological processes of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Acetyl-1,3,5-triazinane-2,4-dione triazine in laboratory experiments is its high solubility in water and organic solvents. This makes it easy to use in a variety of chemical reactions. However, one limitation of using 1-Acetyl-1,3,5-triazinane-2,4-dione triazine is its high cost compared to other reagents.
Direcciones Futuras
There are several future directions for research on 1-Acetyl-1,3,5-triazinane-2,4-dione triazine. One area of research is the development of new drugs based on the compound's antimicrobial properties. Another area of research is the use of 1-Acetyl-1,3,5-triazinane-2,4-dione triazine in the development of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-Acetyl-1,3,5-triazinane-2,4-dione triazine and its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of 1-Acetyl-1,3,5-triazinane-2,4-dione can be achieved through several methods. One of the most common methods is the reaction between cyanuric acid and acetic anhydride. This reaction leads to the formation of 1-Acetyl-1,3,5-triazinane-2,4-dione triazine in high yield. Another method involves the reaction between cyanuric chloride and acetic acid, which also leads to the formation of 1-Acetyl-1,3,5-triazinane-2,4-dione triazine.
Aplicaciones Científicas De Investigación
Acetyl triazine has been studied for its potential applications in various fields of science. It has been used as a reagent in the synthesis of various organic compounds. It has also been studied as a potential drug delivery agent due to its unique structure. The compound has been shown to have antimicrobial and antifungal properties, making it a potential candidate for use in the development of new drugs.
Propiedades
Número CAS |
131148-35-1 |
|---|---|
Nombre del producto |
1-Acetyl-1,3,5-triazinane-2,4-dione |
Fórmula molecular |
C5H7N3O3 |
Peso molecular |
157.13 g/mol |
Nombre IUPAC |
1-acetyl-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C5H7N3O3/c1-3(9)8-2-6-4(10)7-5(8)11/h2H2,1H3,(H2,6,7,10,11) |
Clave InChI |
NWROQCTUDFLUKN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CNC(=O)NC1=O |
SMILES canónico |
CC(=O)N1CNC(=O)NC1=O |
Sinónimos |
1,3,5-Triazine-2,4(1H,3H)-dione, 1-acetyldihydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



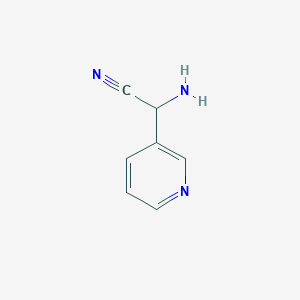
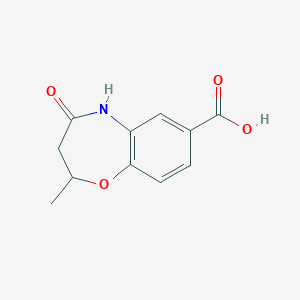
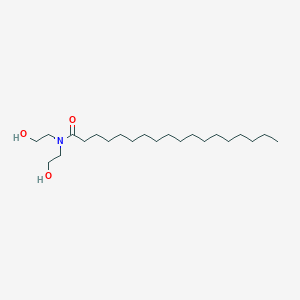
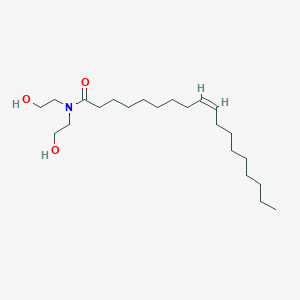
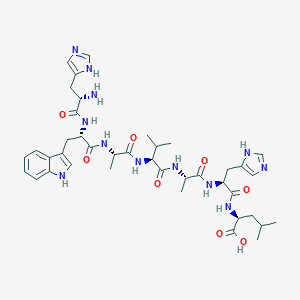
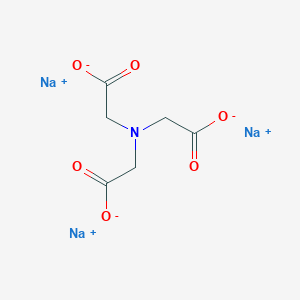
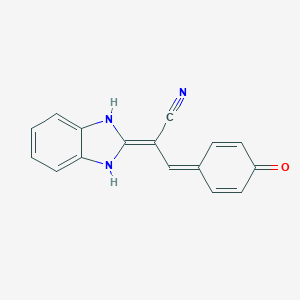
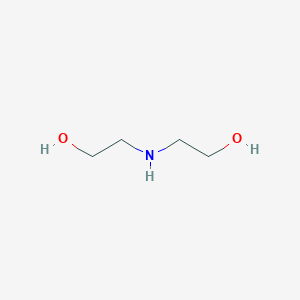
![Imidazo[1,2-A]pyridine-7-carbaldehyde](/img/structure/B148214.png)
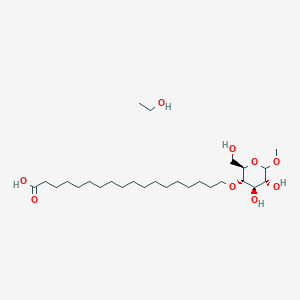
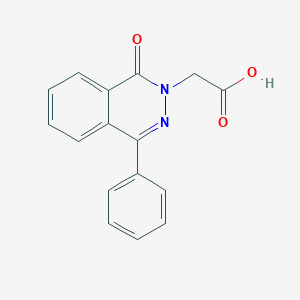
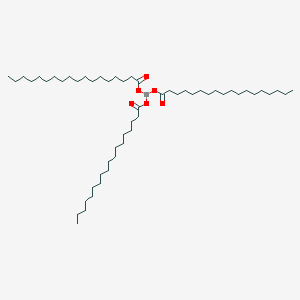
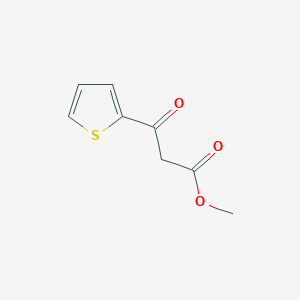
![Bis[[(E)-octadec-9-enoyl]oxy]alumanyl (E)-octadec-9-enoate](/img/structure/B148223.png)